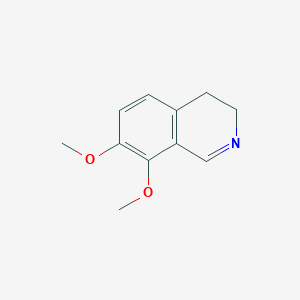

![molecular formula C10H10S B110530 2-Éthylbenzo[b]thiophène CAS No. 1196-81-2](/img/structure/B110530.png)

2-Éthylbenzo[b]thiophène

Vue d'ensemble

Description

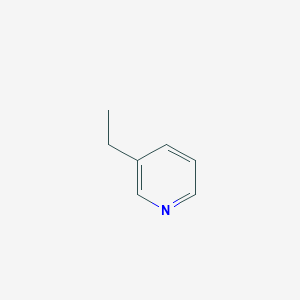

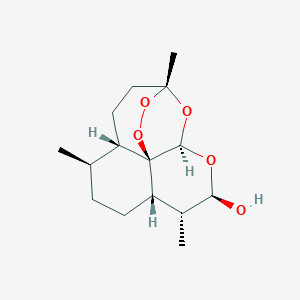

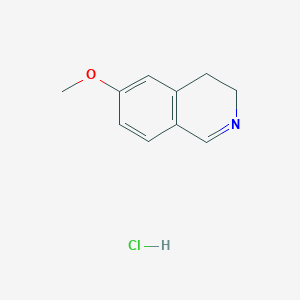

2-Ethylbenzo[b]thiophene is an organic compound with the molecular formula C₁₀H₁₀S. It is a derivative of benzo[b]thiophene, where an ethyl group is attached to the second carbon of the thiophene ring. This compound is known for its applications in organic synthesis and its presence in various industrial processes .

Applications De Recherche Scientifique

Mécanisme D'action

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways . They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

As a thiophene derivative, it may share some of the biological activities observed in other thiophene-based compounds .

Analyse Biochimique

Biochemical Properties

Thiophene-based analogs have been found to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Ethylbenzo[b]thiophene on these processes have not been reported.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the alkylation of benzo[b]thiophene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 2-Ethylbenzo[b]thiophene often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are favored for their high yield and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethylbenzo[b]thiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparaison Avec Des Composés Similaires

Benzo[b]thiophene: The parent compound without the ethyl group.

2-Methylbenzo[b]thiophene: A similar compound with a methyl group instead of an ethyl group.

3-Ethylbenzo[b]thiophene: An isomer with the ethyl group attached to the third carbon of the thiophene ring.

Uniqueness: 2-Ethylbenzo[b]thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the ethyl group at the second position enhances its stability and makes it a versatile intermediate in organic synthesis .

Propriétés

IUPAC Name |

2-ethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABUGUCYZQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the fragmentation pattern of 2-ethylbenzo[b]thiophene under electron-impact mass spectrometry?

A1: The fragmentation pattern of the [M-H]+ ions of 2-ethylbenzo[b]thiophene observed in mass spectrometry closely resembles that of related phosphorin derivatives like 2-phosphanaphthalene. [] This similarity, along with other spectral data, suggests that these phosphorin derivatives, despite containing a phosphorus atom, exhibit aromatic behavior under electron-impact conditions, similar to their carbon and nitrogen analogues. [] This understanding is crucial for the structural characterization and analysis of such compounds.

Q2: How does the presence of 2-ethylbenzo[b]thiophene units influence the properties of diarylethenes?

A2: While the provided research doesn't directly investigate 2-ethylbenzo[b]thiophene in the context of diarylethenes, it highlights the impact of structural modifications on these photoswitchable molecules. [] The research focuses on diarylethenes incorporating oxidized 2-alkylbenzothiophen-3-yl units, demonstrating how asymmetry and "push-pull" substituents can significantly affect their photochemical properties, including fluorescence, photoswitching efficiency, and fatigue resistance. [] Although the specific influence of a 2-ethyl group isn't discussed, this study underscores the importance of understanding structure-property relationships in designing diarylethenes for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)